molecular formula C13H16BrN B1466378 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine CAS No. 1490247-80-7

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

Cat. No.: B1466378
CAS No.: 1490247-80-7
M. Wt: 266.18 g/mol
InChI Key: LCSNCEIELJNIMZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine (CAS 1490247-80-7) is a spirocyclic amine compound of interest in medicinal chemistry and drug discovery. With a molecular formula of C13H16BrN and a molecular weight of 266.18 g/mol, this chemical features a unique spiro[3.3]heptane core scaffold . The spiro[3.3]heptane structure, along with other spirocyclic motifs like spirocyclic oxetanes, is increasingly valued in pharmaceutical research as a valuable structural alternative to more common ring systems such as morpholine, and can be used to fine-tune the properties of drug candidates . The 4-bromophenyl substituent provides a synthetic handle for further functionalization, making this amine a versatile building block for the synthesis of more complex molecules. It is particularly useful for researchers developing target compounds for biological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNCEIELJNIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine typically involves constructing the spirocyclic heptane ring system followed by installation of the 4-bromophenyl substituent and amine functionality. The key challenges include controlling stereochemistry at the spiro center and managing the reactivity of the bromophenyl group.

Reported Synthetic Routes

Spirocyclic Core Formation via Alkylation and Ring Closure

One effective approach involves the alkylation of suitable precursors with bis(bromomethyl) derivatives to form the spirocyclic framework. For example, related spirocyclic amines such as 2-oxa-6-azaspiro[3.3]heptane have been synthesized by alkylation of amines with 3,3-bis(bromomethyl)oxetane under controlled conditions in sulfolane solvent at elevated temperatures (80°C) with slow addition to optimize yield and purity.

While this exact method is for oxygen-containing analogues, it provides a conceptual basis for the preparation of the spiro[3.3]heptane core by nucleophilic substitution and ring closure reactions.

Use of Brominated Aromatic Precursors

The 4-bromophenyl substituent can be introduced by starting from 4-bromophenyl-containing intermediates or by bromination of phenyl-substituted spiro compounds post ring formation. Direct coupling reactions using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) are potential methods, though specific protocols for this compound are less documented.

Reduction and Amination Steps

Following the formation of the spirocyclic intermediate, reduction of ester or ketone functionalities and introduction of the amine group are crucial steps. Lithium aluminum hydride (LiAlH4) reduction has been used for related spirocyclic esters to yield the corresponding amines and alcohols with good yields and purity.

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
Alkylation with bis(bromomethyl) compound Amine precursor, sulfolane, 80°C, slow addition over 2 h ~87% (related compound) High purity (>99%), reaction monitored by HPLC
Reduction of ester intermediate LiAlH4 in THF, room temperature, 16 h 83% (related compound) Quenching with ethanol and sodium potassium tartrate
Ring closure to form spiro ring Mesylation followed by intramolecular cyclization 72% (related oxetane) Performed under Schotten–Baumann conditions

These data are derived from analogous spirocyclic systems and provide a framework for the preparation of this compound.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield Range Scalability
Direct alkylation and ring closure Efficient, fewer steps Requires careful temperature control Up to 87% (analogues) Demonstrated at 100 g scale
Palladium-catalyzed coupling High selectivity for aryl substitution Expensive catalysts, sensitive to conditions Variable Moderate
Multi-step reduction and amination High purity products Longer synthesis time 70-85% (related) Suitable for lab scale

Notes on Optimization and Scale-Up

  • Optimization of reaction temperature and reagent addition rate is critical for maximizing yield and purity, as demonstrated in the sulfolane-mediated alkylation step.
  • Avoidance of costly protecting group manipulations (e.g., tosylamine deprotection) improves overall process efficiency.
  • The use of commercially available starting materials such as tribromoneopentyl alcohol derivatives facilitates cost-effective synthesis of key intermediates.
  • Scale-up to multi-gram quantities has been successfully demonstrated for related spirocyclic amines, indicating feasibility for industrial application.

Biological Activity

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique spirocyclic structure may confer specific interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The compound features a spirocyclic framework, which is known to influence its biological activity. The presence of the bromophenyl group can enhance lipophilicity and potentially improve receptor binding affinity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Potential activity against various cancer cell lines; further studies needed.
Antimicrobial May exhibit antibacterial and antifungal properties based on structural analogs.
Neuropharmacological Possible interactions with CNS receptors; requires detailed pharmacological profiling.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on structurally related compounds demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound could similarly inhibit cancer cell proliferation .
  • Antimicrobial Properties :
    • Research on benzyl bromide derivatives indicated strong antibacterial and antifungal activities, which might be extrapolated to spirocyclic compounds like this compound .
  • Neuropharmacological Effects :
    • Related spirocyclic compounds have been shown to interact with neurotransmitter systems, indicating potential for CNS effects .

Future Directions

Further research is warranted to elucidate the specific biological mechanisms of this compound. Key areas for future study include:

  • In vitro and in vivo assays to confirm anticancer and antimicrobial activities.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy.
  • Mechanistic studies to understand how this compound interacts with specific biological targets.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The following compounds share the spiro[3.3]heptan-2-amine scaffold but differ in aryl substituents, which significantly alter their physicochemical and biological properties:

Compound Name Substituent Molecular Weight (g/mol) Purity Key Properties/Notes References
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine 4-Bromo ~282.19 (calculated) - Electron-withdrawing Br enhances stability; potential steric hindrance -
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine 4-Methoxy 217.31 98% Electron-donating OCH3 increases solubility in polar solvents [7]
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine 3-Methoxy 217.31 98% Meta-substitution may reduce π-π stacking interactions compared to para isomers [15]
2-(4-Ethoxyphenyl)spiro[3.3]heptan-2-amine 4-Ethoxy ~231.34 (calculated) - Longer alkoxy chain may improve lipophilicity [13]
2-(P-Tolyl)spiro[3.3]heptan-2-amine 4-Methyl ~201.29 (calculated) - Methyl group enhances hydrophobicity; simpler synthesis [12]
2-(Trifluoromethyl)spiro[3.3]heptan-2-amine Trifluoromethyl ~179.17 (calculated) - Strong electron-withdrawing CF3 group may enhance metabolic stability [10]

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) and methoxy/ethoxy (electron-donating) substituents modulate the amine's basicity and interaction with biological targets.
  • Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to bromine or methyl substituents.
  • Synthetic Accessibility : Methyl and methoxy derivatives are more straightforward to synthesize due to the commercial availability of precursors [7], [12].

Spirocyclic Analogues with Modified Ring Systems

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
  • Structure : Features a spiro[3.4]octane core with two oxygen atoms in the larger ring.
  • Molecular Weight : 284.15 g/mol.
  • The expanded spiro ring (3.4 vs. 3.3) may confer conformational flexibility, affecting receptor binding [14].
Bicyclo[2.2.1]heptan-2-amine Derivatives
  • Example : 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
  • Key Differences: Bicyclo[2.2.1]heptane (norbornane) lacks the spiro junction, resulting in distinct stereoelectronic properties.

Q & A

Q. What are the established synthetic routes for preparing 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine?

A methodological approach involves:

  • Suzuki-Miyaura Cross-Coupling : Reacting spiro[3.3]heptan-2-amine derivatives (e.g., boronic esters or halides) with 4-bromophenylboronic acid under palladium catalysis. This method leverages the reactivity of bromophenyl groups in cross-coupling reactions .
  • Nucleophilic Substitution : Functionalizing the spiro[3.3]heptane core with a bromophenyl group via SN2 reactions, using precursors like spiro[3.3]heptan-2-amine hydrochloride and 4-bromoaryl halides .
  • Protection/Deprotection Strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as seen in related spiro compounds, followed by deprotection to yield the final product .

Q. How is the structure of this compound characterized?

Key techniques include:

  • X-ray Crystallography : Resolve the spirocyclic and bromophenyl geometry using SHELX software for refinement .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to confirm substituent positions and spiro junction integrity.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

Q. What are common impurities in synthesized batches, and how are they analyzed?

  • Byproducts : Incomplete coupling (e.g., unreacted boronic acid) or dehalogenation side products.
  • Analytical Methods :
    • HPLC/LC-MS : Detect and quantify impurities using reverse-phase columns with UV/Vis or MS detection.
    • TLC Monitoring : Track reaction progress using silica plates and iodine staining for amine detection.

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry?

  • Bioactive Scaffold : The spirocyclic core enhances rigidity, improving binding affinity to CNS targets. Analogues like Bromantane (a bromophenyl-adamantane amine) exhibit psychostimulant activity, suggesting potential CNS applications .
  • Drug Discovery : Serve as a precursor for dopamine reuptake inhibitors or σ-receptor ligands.

Q. What challenges arise in enantioselective synthesis of this compound?

  • Chiral Center Control : The spiro junction and amine group create stereochemical complexity.
  • Strategies :
    • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium to achieve enantioselective cross-coupling .
    • Kinetic Resolution : Employ enzymes or chiral auxiliaries during amine functionalization.

Q. How do computational studies inform the conformational analysis of this spiro compound?

  • Molecular Dynamics (MD) : Simulate spirocyclic ring puckering and bromophenyl orientation to predict stability.
  • Docking Studies : Model interactions with biological targets (e.g., neurotransmitter transporters) to guide structural optimization.

Contradictions and Methodological Considerations

  • Synthetic Yield Variability : Discrepancies in cross-coupling yields (e.g., 60–90%) may stem from catalyst choice (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) or solvent polarity .
  • Crystallographic Refinement : SHELX-based refinements may prioritize heavy atoms (Br), potentially underweighting spirocyclic hydrogen positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 2
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

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